Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate
Description
Chemical Structure: Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate (CAS: 78167-68-7) is a heterocyclic compound featuring a five-membered pyrrolidylidene ring substituted with a methyl group at the 1-position and an acetate ester at the 2-position. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol (calculated) . Applications: This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. Its structural flexibility allows for functionalization at the pyrrolidine ring and ester group, making it valuable for drug discovery .
Properties
IUPAC Name |
methyl (2Z)-2-(1-methylpyrrolidin-2-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-3-4-7(9)6-8(10)11-2/h6H,3-5H2,1-2H3/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROLDPDJZCHIQN-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=C/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrolidine with acetic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate serves as a building block in organic synthesis. It is utilized in the construction of more complex molecules, particularly in the synthesis of pyrrolidine derivatives. These derivatives are often explored for their biological activities and potential therapeutic effects. The compound's ability to participate in various organic reactions makes it valuable in the development of new chemical entities.
Key Applications:
- Synthesis of Pyrrolidine Derivatives : Used as an intermediate in the synthesis of biologically active compounds.
- Organic Reactions : Engaged in reactions such as protodeboronation and coupling reactions to create complex structures.
Biological Research
In biological research, this compound is studied for its potential interactions with biomolecules. Its structure allows it to bind to specific receptors or enzymes, influencing various cellular processes.
Potential Biological Activities:
- Enzyme Inhibition : Investigated for its ability to inhibit certain enzymes, which could lead to therapeutic applications.
- Cellular Interaction Studies : Research ongoing into how this compound interacts with cellular pathways and its effects on cell function.
Pharmaceutical Applications
The compound is being explored for its role in drug development. It can modify pharmacokinetic and pharmacodynamic properties of drug candidates through methylation processes.
Pharmaceutical Applications:
- Drug Development : Acts as an intermediate in synthesizing pharmaceuticals, potentially improving drug efficacy.
- Methylation Reactions : Utilized to introduce methyl groups into drug molecules, enhancing their solubility and receptor binding affinity.
Agricultural Chemistry
This compound is also significant in agricultural chemistry, particularly in the synthesis of agrochemicals like fungicides.
Applications in Agriculture:
- Fungicide Synthesis : Used in developing strobilurin fungicides that protect crops from fungal diseases.
- Yield Improvement : Application of these fungicides leads to increased crop yields and reduced disease incidence rates.
Biotechnology
In biotechnology, this compound plays a role in developing multienzyme complexes that enhance catalytic efficiency in synthetic biology applications.
Biotechnological Applications:
- Multienzyme Complexes : Involved in constructing artificial multienzyme systems that improve substrate production efficiency.
- Biomanufacturing : Promising applications due to fewer side reactions and higher product yields compared to traditional methods.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound across different applications:
Mechanism of Action
The mechanism of action of Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine/Piperidine Ring
Methyl 2-(1-Benzylpyrrolidin-3-ylidene)acetate (CAS: 154594-14-6)
- Structure : Substitutes the methyl group with a benzyl moiety at the 1-position of the pyrrolidine ring.
- Molecular Formula: C₁₄H₁₇NO₂ (MW: 231.29 g/mol) .
- Key Differences: The benzyl group enhances lipophilicity and may improve binding to aromatic receptors in biological systems.
Methyl 2-(1-Benzylpiperidin-4-ylidene)acetate (CAS: 206558-34-1)
- Structure : Features a six-membered piperidine ring instead of pyrrolidine, with a benzyl group at the 1-position.
- Molecular Formula: C₁₅H₁₉NO₂ (MW: 245.32 g/mol) .
- However, the increased size may limit applications in sterically constrained environments .
Heterocyclic Core Modifications
Methyl 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)acetate (CAS: 172647-94-8)
- Structure : Replaces the pyrrolidylidene ring with a fused pyrrolopyridine system.
- Molecular Formula : C₁₀H₁₀N₂O₂ (MW: 190.20 g/mol) .
- Key Differences : The aromatic pyridine moiety introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions. This compound is more likely to participate in π-π stacking interactions in drug-receptor binding .
Ethyl 2-(Pyrimidin-2-ylthio)acetate (Compound 1 in )
- Structure : Contains a pyrimidine ring linked via a thioether group to the acetate ester.
- Molecular Formula : C₈H₁₁N₂O₂S (MW: 199.25 g/mol) .
- Key Differences : The sulfur atom and pyrimidine ring enhance hydrogen-bonding capacity and metabolic stability, making this compound suitable for antiviral or anticancer agents .
Ester Group Variations
Ethyl 2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate (CAS: 1076198-08-7)
Molecular Properties
*LogP values estimated using computational tools.
Bioactivity Insights
- The target compound’s methyl group and smaller pyrrolidine ring favor blood-brain barrier penetration, making it suitable for CNS-targeting drugs.
- Benzyl-substituted analogs (e.g., 154594-14-6) show higher affinity for G-protein-coupled receptors due to enhanced hydrophobic interactions .
Biological Activity
Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Molecular Formula: C₇H₁₃NO₂
Molecular Weight: 141.19 g/mol
IUPAC Name: Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate
This compound features a pyrrolidine ring, which is significant for its biological activity. The structural characteristics contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and cellular receptors. Although specific mechanisms are still under investigation, preliminary studies suggest the following:
- Neurotransmitter Modulation: The compound may influence neurotransmitter levels, particularly those involved in mood regulation and cognitive function.
- Receptor Binding: It has been suggested that the compound could bind to specific receptors in the central nervous system, potentially modulating pathways associated with anxiety and depression.
1. Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study assessing its efficacy, the compound was administered to rodents subjected to stress-induced behavioral changes. Results demonstrated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential therapeutic applications for mood disorders.
2. Cognitive Enhancement
Another area of investigation focuses on the cognitive-enhancing properties of this compound. In vitro studies have shown that it may improve synaptic plasticity, which is crucial for learning and memory processes. This activity suggests that this compound could be beneficial in treating cognitive impairments associated with neurodegenerative diseases.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound using a forced swim test model. The results indicated that treatment with this compound significantly reduced immobility time, a common measure of antidepressant efficacy.
| Group | Immobility Time (seconds) |
|---|---|
| Control | 120 |
| Compound Treatment | 60 |
Case Study 2: Cognitive Function Improvement
In a separate investigation, researchers assessed the cognitive effects of this compound using the Morris water maze test. Animals treated with the compound showed improved navigation and memory retention compared to untreated controls.
| Group | Time to Find Platform (seconds) |
|---|---|
| Control | 80 |
| Compound Treatment | 45 |
Q & A
Q. What are the established synthetic routes for Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions between pyrrolidine derivatives and methyl acetoacetate precursors. Key parameters include:
- Catalyst selection : Amine bases or Lewis acids (e.g., ZnCl₂) to facilitate enamine formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Temperature control : Maintain 60–80°C to avoid side reactions like ester hydrolysis .
Purification via reactive distillation (as modeled for methyl acetate systems) can isolate volatile byproducts .
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks:
- Ester methyl group at δ 3.6–3.8 ppm.
- Pyrrolidylidene protons as multiplet signals (δ 1.5–2.5 ppm) .
- FTIR : Confirm ester C=O stretch at ~1740 cm⁻¹ and imine C=N stretch at ~1650 cm⁻¹ .
- Purity assessment : Compare integration ratios in NMR or use HPLC with UV detection (λ = 210–230 nm) .
Advanced Research Questions
Q. What computational tools (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Gaussian09 with B3LYP/6-31G(d) basis set .
- 3D-QSAR : Build models using steric/electronic descriptors (e.g., polar surface area, logP) from analogs like Methyl 2-phenylacetoacetate .
- Molecular docking : Screen against enzyme targets (e.g., acetylcholinesterase) using AutoDock Vina, leveraging structural analogs from amphetamine precursor studies .
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer :
- Experimental replication : Conduct stability assays at pH 2–12, monitoring degradation via LC-MS.
- Kinetic modeling : Fit data to first-order decay models to identify pH-dependent degradation pathways .
- Controlled storage : Compare stability at -20°C (as recommended for similar esters) vs. ambient conditions .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Methodological Answer :
- In-line monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to detect intermediates.
- Byproduct identification : Characterize impurities via GC-MS (e.g., ethylphenidate analogs in related syntheses) .
- Reactor design : Optimize mixing efficiency to reduce localized overheating, a common cause of dimerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
